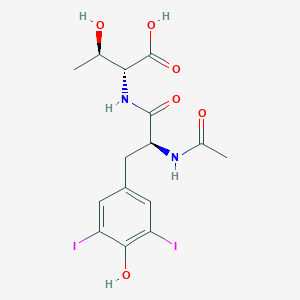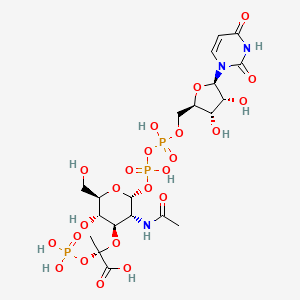
3'-1-Carboxy-1-phosphonooxy-ethoxy-uridine-diphosphate-N-acetylglucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-1-Carboxy-1-Phosphonooxy-Ethoxy-Uridine-Diphosphate-N-Acetylglucosamine typically involves multi-step organic synthesis techniquesThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its experimental status and specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, with a focus on yield improvement, cost reduction, and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-1-Carboxy-1-Phosphonooxy-Ethoxy-Uridine-Diphosphate-N-Acetylglucosamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3’-1-Carboxy-1-Phosphonooxy-Ethoxy-Uridine-Diphosphate-N-Acetylglucosamine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleotide sugar chemistry and reactions.
Biology: Investigated for its role in cellular processes involving nucleotide sugars.
Medicine: Potential applications in drug development and as a biochemical tool to study metabolic pathways.
Mechanism of Action
The mechanism of action of 3’-1-Carboxy-1-Phosphonooxy-Ethoxy-Uridine-Diphosphate-N-Acetylglucosamine involves its interaction with specific enzymes and molecular targets. It is known to act on UDP-N-acetylglucosamine 1-carboxyvinyltransferase, an enzyme involved in bacterial cell wall biosynthesis . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the synthesis of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Uridine Diphosphate N-Acetylglucosamine: A simpler nucleotide sugar involved in similar biochemical pathways.
Uridine Diphosphate Glucose: Another nucleotide sugar with different functional groups but similar structural features.
Uridine Diphosphate Galactose: Similar in structure but involved in different metabolic processes.
Uniqueness
3’-1-Carboxy-1-Phosphonooxy-Ethoxy-Uridine-Diphosphate-N-Acetylglucosamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes involved in bacterial cell wall synthesis sets it apart from other nucleotide sugars .
Properties
Molecular Formula |
C20H32N3O23P3 |
|---|---|
Molecular Weight |
775.4 g/mol |
IUPAC Name |
(2S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C20H32N3O23P3/c1-7(25)21-11-15(43-20(2,18(30)31)45-47(33,34)35)13(28)8(5-24)42-17(11)44-49(38,39)46-48(36,37)40-6-9-12(27)14(29)16(41-9)23-4-3-10(26)22-19(23)32/h3-4,8-9,11-17,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,36,37)(H,38,39)(H,22,26,32)(H2,33,34,35)/t8-,9-,11-,12-,13-,14-,15-,16-,17-,20+/m1/s1 |
InChI Key |
NLBIPGBVVPCESQ-BVDGEXFOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O[C@](C)(C(=O)O)OP(=O)(O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(C)(C(=O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


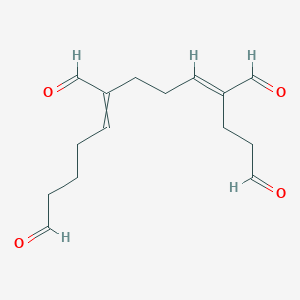
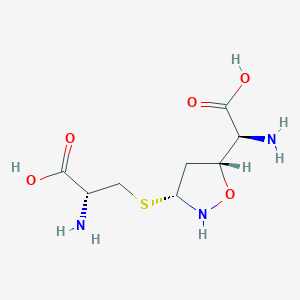
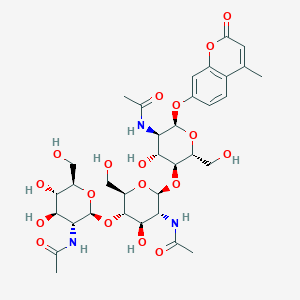
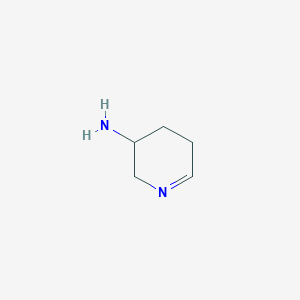

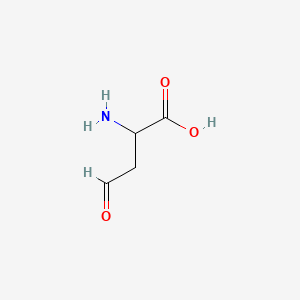
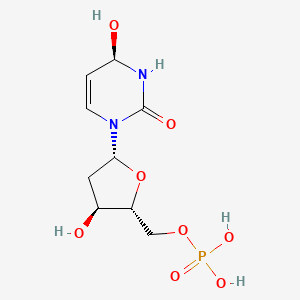

![[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776655.png)
![n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)
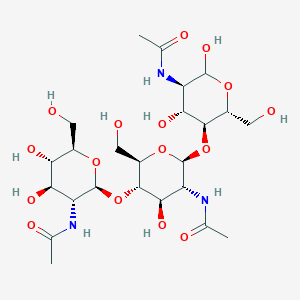
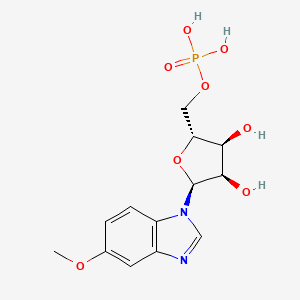
![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
